
Trabodenoson
Vue d'ensemble
Description
Trabodenoson est un composé expérimental prometteur principalement développé pour le traitement de l'hypertension oculaire et du glaucome à angle ouvert primaire. Il imite l'action de l'adénosine en se liant sélectivement au récepteur A1 de l'adénosine, ce qui entraîne une signalisation intracellulaire qui augmente l'expression, la sécrétion et l'activation des métalloprotéinases matricielles, y compris la métalloprotéinase matricielle-2. Cette action remodèle la matrice extracellulaire, restaure la sensibilité mécanique des cellules du réseau trabéculaire et augmente le débit de l'humeur aqueuse à travers le réseau trabéculaire, diminuant ainsi la pression intraoculaire .
Méthodes De Préparation
La synthèse du Trabodenoson implique plusieurs étapes, y compris la préparation de l'échafaudage nucléosidique purinique et sa fonctionnalisation ultérieure pour obtenir la sélectivité souhaitée pour le récepteur de l'adénosine A1. La voie de synthèse implique généralement:
Formation de l'échafaudage nucléosidique purinique: Cette étape implique la condensation d'une base purinique avec un sucre ribose.
Fonctionnalisation: L'échafaudage est ensuite fonctionnalisé pour introduire des groupes spécifiques qui améliorent la sélectivité pour le récepteur A1 de l'adénosine.
Purification: Le produit final est purifié à l'aide de techniques chromatographiques pour assurer une pureté et un rendement élevés.
Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de ces étapes de synthèse pour atteindre la mise à l'échelle, la rentabilité et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Le Trabodenoson subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la base purinique, conduisant à la formation de dérivés oxydés.
Substitution: Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sur la base purinique ou le sucre ribose sont remplacés par d'autres groupes.
Hydrolyse: Le this compound peut subir une hydrolyse, en particulier dans des conditions acides ou basiques, conduisant à la rupture des liaisons glycosidiques.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des nucléophiles pour les réactions de substitution et des solutions acides ou basiques pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la Recherche Scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment:
Chimie: Il sert de composé modèle pour étudier les agonistes des récepteurs de l'adénosine et leurs interactions avec les récepteurs.
Biologie: Le this compound est utilisé pour étudier le rôle des récepteurs de l'adénosine dans la signalisation cellulaire et le remodelage de la matrice extracellulaire.
Médecine: La principale application du this compound est le traitement de l'hypertension oculaire et du glaucome à angle ouvert primaire. .
5. Mécanisme d'Action
Le this compound exerce ses effets en se liant sélectivement au récepteur A1 de l'adénosine. Cette liaison déclenche des voies de signalisation intracellulaires qui conduisent à l'augmentation de l'expression, de la sécrétion et de l'activation des métalloprotéinases matricielles, y compris la métalloprotéinase matricielle-2. Ces enzymes remodelent la matrice extracellulaire des cellules du réseau trabéculaire, restaurant leur sensibilité mécanique et augmentant le débit de l'humeur aqueuse à travers le réseau trabéculaire. Cela entraîne une réduction de la pression intraoculaire, ce qui est bénéfique pour les patients atteints d'hypertension oculaire et de glaucome à angle ouvert primaire .
Applications De Recherche Scientifique
Trabodenoson has several scientific research applications, including:
Chemistry: It serves as a model compound for studying adenosine receptor agonists and their interactions with receptors.
Biology: this compound is used to investigate the role of adenosine receptors in cellular signaling and extracellular matrix remodeling.
Medicine: The primary application of this compound is in the treatment of ocular hypertension and primary open-angle glaucoma. .
Mécanisme D'action
Trabodenoson exerts its effects by selectively binding to the adenosine A1 receptor. This binding triggers intracellular signaling pathways that lead to the increased expression, secretion, and activation of matrix metalloproteinases, including matrix metalloproteinase-2. These enzymes remodel the extracellular matrix of trabecular meshwork cells, restoring their mechanosensitivity and increasing outflow facility through the trabecular meshwork. This results in a reduction of intraocular pressure, which is beneficial for patients with ocular hypertension and primary open-angle glaucoma .
Comparaison Avec Des Composés Similaires
Le Trabodenoson est unique en raison de sa forte sélectivité pour le récepteur A1 de l'adénosine, ce qui le distingue des autres agonistes des récepteurs de l'adénosine. Les composés similaires comprennent:
Latanoprostène bunod: Un analogue de la prostaglandine donneur d'oxyde nitrique qui augmente le débit uvéoscléral.
Netasurdil: Un inhibiteur de la Rho kinase qui module le cytosquelette d'actine pour augmenter le débit de l'humeur aqueuse.
Le mécanisme d'action unique du this compound et sa forte sélectivité pour le récepteur A1 de l'adénosine en font un candidat prometteur pour le traitement de l'hypertension oculaire et du glaucome à angle ouvert primaire .
Activité Biologique
Trabodenoson is a selective adenosine A1 receptor agonist developed primarily for the treatment of primary open-angle glaucoma (POAG) and ocular hypertension (OH). Its mechanism of action involves enhancing the conventional outflow of aqueous humor, which leads to a reduction in intraocular pressure (IOP). This article reviews the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and underlying mechanisms.
This compound mimics adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes. By selectively activating the A1 receptor, this compound promotes:
- Increased Outflow Facility : this compound enhances the drainage of aqueous humor through the trabecular meshwork (TM), resulting in lower IOP.
- Extracellular Matrix Remodeling : It alters the turnover of extracellular matrix components in TM cells, facilitating improved fluid dynamics.
Key Findings from Research
- IOP Reduction : In studies involving young and aged mice, this compound significantly lowered IOP. For instance, after two days of treatment, outflow facility increased by 30% overall and by 26% in aged mice .
- Matrix Metalloproteinase Activity : this compound treatment led to increased activity of matrix metalloproteinase-2 (MMP-2) and MMP-14 while decreasing collagen IV and fibronectin expression .
Phase 2 Dose-Escalation Study
A multicenter, randomized, double-masked study evaluated this compound's safety and efficacy across different doses (50 mcg to 500 mcg) administered twice daily over 14 or 28 days. Key results included:
- Safety : this compound was well tolerated with no significant ocular or systemic side effects reported.
- Efficacy : The 500 mcg dose resulted in a mean IOP reduction of -4.1 mmHg compared to -1.6 mmHg for placebo at Day 28 (P = 0.0163), indicating a statistically significant improvement with longer treatment duration .
Comparative Efficacy
This compound's effectiveness can be compared with other glaucoma treatments, as shown in the table below:
Treatment | Mechanism | IOP Reduction (%) | Duration |
---|---|---|---|
This compound (500 mcg) | A1 receptor agonist | -4.1 mmHg | 28 days |
Prostaglandin Analogs | PG receptor agonists | 25-33% | Varies |
Rho-Kinase Inhibitors | Reduces outflow resistance | Varies | Varies |
Case Study: Efficacy in Ocular Hypertension
In a case involving patients with ocular hypertension, this compound demonstrated consistent IOP reductions across multiple visits. Patients receiving the highest dose reported sustained improvements even after discontinuation of therapy, suggesting potential long-term benefits .
Case Study: Trabecular Meshwork Rejuvenation
Research highlighted that this compound not only lowers IOP but also rejuvenates TM function by enhancing cellular responses to mechanical stress and promoting matrix remodeling. This dual action could provide a more comprehensive approach to managing glaucoma .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLVRTWKJDTWQQ-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236139 | |
Record name | Trabodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871108-05-3 | |
Record name | Trabodenoson [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871108053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trabodenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13122 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trabodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRABODENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T237110W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trabodenoson exert its effects on intraocular pressure (IOP)?
A1: this compound is a selective adenosine A1 receptor agonist. [] Upon binding to the A1 receptor in the trabecular meshwork (TM), this compound initiates a cascade of signaling events. This leads to increased expression and activity of matrix metalloproteinase-2 (MMP-2) in TM cells. [] MMP-2 plays a crucial role in extracellular matrix (ECM) turnover within the TM. By increasing MMP-2 activity, this compound alters the ECM composition, promoting greater aqueous humor outflow through the conventional outflow pathway and consequently reducing IOP. []
Q2: Beyond IOP lowering, what other potential benefits of this compound have been observed in preclinical models?
A2: In a mouse model of dry eye disease, topical this compound demonstrated efficacy in improving clinical and histopathological signs. [] It increased tear production, reduced corneal fluorescein staining, reduced immune cell infiltration in the lacrimal gland, and increased the number of mucin-producing conjunctival goblet cells. [] These findings suggest potential anti-inflammatory effects of this compound through adenosine signaling modulation.
Q3: Does this compound show any neuroprotective properties?
A3: Preclinical studies in rodent models of anterior ischemic optic neuropathy (NAION) have shown promising neuroprotective effects of topical this compound. [, ] Treatment with this compound preserved retinal ganglion cells (RGCs), a population of neurons particularly vulnerable to ischemic damage in NAION. [] This neuroprotective effect was observed alongside increased expression of astrocyte-related neuroprotective responses in the optic nerve head. []
Q4: What is the pharmacokinetic profile of this compound after topical ocular administration?
A4: Studies in healthy volunteers have demonstrated that this compound is rapidly absorbed after topical ocular administration, reaching peak concentration (Tmax) in a timeframe of approximately 0.08 to 0.27 hours. [] Elimination is also rapid, with a half-life (t½) ranging from 0.48 to 2.0 hours. [] Systemic exposure appears dose-dependent but plateaus at higher doses (≥2,400 μg per eye), suggesting a potential saturation in absorption. []
Q5: Has this compound been evaluated in clinical trials for glaucoma?
A5: Yes, this compound has undergone Phase 2 clinical trials in patients with ocular hypertension or primary open-angle glaucoma (POAG). [] These trials demonstrated that twice-daily topical this compound, at doses ranging from 50 to 500 mcg, was well-tolerated and produced dose-dependent IOP reductions. [] Notably, the 500 mcg dose showed statistically significant and clinically relevant IOP lowering compared to placebo after 28 days of treatment. []
Q6: What is the current status of this compound development for glaucoma?
A6: While early clinical trials showed promise, it appears that this compound's development for glaucoma as a monotherapy might have encountered setbacks. [] The research suggests that the Phase 3 pivotal clinical trials may not have been designed with the optimal dose and regimen, potentially leading to misinterpretation of the complex IOP results from earlier studies. []
Q7: What are the potential future directions for this compound research and development?
A7: Despite the challenges encountered in Phase 3 trials, this compound still holds potential for glaucoma management. Future research could focus on:
- Optimizing Dosing and Regimen: Revisiting the dosing and regimen based on a deeper understanding of its pharmacokinetic and pharmacodynamic properties may be crucial. []
- Exploring Combination Therapies: Combining this compound with other IOP-lowering agents, particularly those with different mechanisms of action, could provide additive or synergistic effects. []
- Investigating Neuroprotective Potential: Further research on this compound's neuroprotective effects in relevant animal models is warranted. [, ] This could pave the way for exploring its potential as a therapeutic agent for optic neuropathies like glaucoma.
- Developing Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies, such as nanoparticles or sustained-release formulations, could enhance this compound's efficacy, duration of action, and potentially reduce dosing frequency. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.